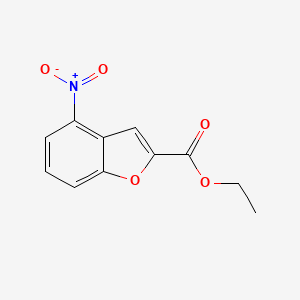

Ethyl 4-nitrobenzofuran-2-carboxylate

Description

Ethyl 4-nitrobenzofuran-2-carboxylate is a nitro-substituted benzofuran derivative characterized by a fused benzofuran ring system. The compound features a nitro group at the 4-position and an ethyl ester moiety at the 2-position of the benzofuran scaffold. Benzofuran derivatives are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity, stability, and tunable electronic properties. The nitro group enhances electrophilic reactivity, while the ester group provides sites for further functionalization, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

ethyl 4-nitro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c1-2-16-11(13)10-6-7-8(12(14)15)4-3-5-9(7)17-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAZDDCAVONYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743889 | |

| Record name | Ethyl 4-nitro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69604-01-9 | |

| Record name | Ethyl 4-nitro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-nitrobenzofuran-2-carboxylate serves as an intermediate in synthesizing potential pharmaceutical agents. Its unique structure allows it to participate in various chemical reactions that can lead to the development of new drugs with therapeutic properties. Notably, compounds with similar structures have shown anti-inflammatory, anticancer, and antimicrobial activities .

The compound has been evaluated for its biological activities, which include:

-

Anticancer Activity: this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity

Cell Line IC50 (µM) Liver Cancer 1.68 Breast Cancer 0.74 Cervical Cancer 1.28 Colon Cancer 2.50 -

Antimicrobial Activity: It shows promising activity against several pathogens, indicating its potential as a lead compound for new antimicrobial agents.

Table 2: Antimicrobial Activity

Microorganism Inhibition Zone (mm) Staphylococcus aureus 23 Escherichia coli 20 Pseudomonas aeruginosa 24 -

Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes involved in carbohydrate metabolism, such as α-glucosidase.

Table 3: Enzyme Inhibition Data

Enzyme IC50 (µM) α-Glucosidase 54.7

Case Studies

- Antidiabetic Activity: A study demonstrated that this compound exhibited competitive inhibition against α-glucosidase, suggesting its potential use in diabetes management .

- Cytotoxicity Assessments: Research using MTT assays on normal cell lines indicated that this compound was non-cytotoxic at concentrations up to 150 µM, which is crucial for therapeutic applications .

- Molecular Docking Studies: Molecular docking analyses revealed favorable binding interactions between this compound and target enzymes, supporting its inhibitory activity .

Mechanism of Action

The mechanism by which Ethyl 4-nitrobenzofuran-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group can interact with various enzymes and receptors, influencing biological processes.

Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 4-nitrobenzofuran-2-carboxylate with key analogs, emphasizing structural differences and functional group impacts:

Key Observations :

- Benzofuran vs. Benzene : The benzofuran core introduces an oxygen heteroatom, enhancing electron density in the ring compared to simple benzene derivatives like Ethyl 4-nitrobenzoate. This increases resonance stabilization and alters reactivity in electrophilic substitution reactions .

- Heterocyclic Diversity: Thiazole (e.g., Ethyl 2-aminothiazole-4-carboxylate) and indole derivatives exhibit distinct electronic profiles due to their heteroatoms (sulfur in thiazole, nitrogen in indole), influencing their biological activity and coordination chemistry .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made based on structural features:

- Solubility : this compound likely has moderate polarity due to the nitro and ester groups, favoring solubility in polar aprotic solvents. In contrast, trifluoromethoxy-substituted indole derivatives (e.g., Ethyl 5-(trifluoromethoxy)indole-2-carboxylate) may exhibit enhanced lipophilicity, impacting membrane permeability in biological systems .

- Thermal Stability: Nitro groups generally reduce thermal stability due to their electron-withdrawing nature. Benzofuran derivatives may decompose at lower temperatures compared to non-nitrated analogs .

Biological Activity

Ethyl 4-nitrobenzofuran-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a benzofuran derivative characterized by a nitro group at the para position of the aromatic ring. The synthesis typically involves the reaction of 4-nitrobenzofuran with ethyl chloroacetate under basic conditions, leading to the formation of the ester.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, derivatives of benzofuran have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain benzofuran derivatives exhibited IC50 values ranging from 2.20 to 5.86 μM against various cancer cell lines, including breast and lung cancers .

Table 1: Antitumor Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 (breast) | 8.36 |

| N-Phenyl-benzofuran carboxamide | HCT15 (colon) | 2.20 |

| Benzofuran-hydrazones | K562 (leukemia) | 3.00 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Studies have demonstrated that benzofuran derivatives possess significant antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 0.9 |

| Ethyl 5-nitrobenzofuran-2-carboxylate | S. aureus | 1.5 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions may include:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in tumor growth and proliferation.

- Induction of Apoptosis : Studies suggest that benzofuran derivatives can induce apoptosis in cancer cells through various signaling pathways .

- Antimicrobial Mechanisms : The compound's antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Studies

- Antitumor Efficacy : A study on human glioblastoma cells revealed that analogues of this compound exhibited higher antiproliferative activity compared to standard chemotherapeutic agents like temozolomide .

- Antimicrobial Testing : In vitro assays demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 4-nitrobenzofuran-2-carboxylate typically involves the cyclization of suitably substituted 2-hydroxybenzaldehyde derivatives or their acylated intermediates with reagents such as ethyl bromoacetate or diethyl bromomalonate, followed by base-mediated cyclization to form the benzofuran core. The nitro group is introduced either by nitration of the benzofuran ring or by using nitro-substituted starting materials.

Preparation via Cyclocondensation of 2-Hydroxy-4-Nitrobenzaldehyde Derivatives

One of the most reliable methods involves the cyclocondensation of 2-hydroxy-4-nitrobenzaldehyde with ethyl bromoacetate or diethyl bromomalonate in the presence of a base such as potassium carbonate. The reaction proceeds through an O-alkylation step forming ethyl 2-formyl-4-nitrophenoxyacetate intermediates, which then undergo intramolecular cyclization under basic conditions to yield this compound.

- Starting materials: 2-hydroxy-4-nitrobenzaldehyde (or related nitro-substituted hydroxybenzaldehydes)

- Reagents: Ethyl bromoacetate or diethyl bromomalonate

- Base: Anhydrous potassium carbonate (K2CO3)

- Solvent: Dry acetone or dimethylformamide (DMF)

- Conditions: Heating at 90–95°C for 4–12 hours under reflux

- Workup: Reaction mixture poured into ice water, precipitate filtered, washed, and recrystallized from methanol

$$

\text{2-Hydroxy-4-nitrobenzaldehyde} + \text{Ethyl bromoacetate} \xrightarrow[\text{K}2\text{CO}3]{\text{Acetone, reflux}} \text{this compound}

$$

Optimization of Reaction Conditions

Extensive studies have shown that the molar ratio of potassium carbonate to the ester intermediate and reaction time critically affect the yield and purity of the product. For example, increasing the molar excess of potassium carbonate and maintaining the reaction temperature around 92–94°C for approximately 4 hours optimizes cyclization efficiency.

| Parameter | Condition Range | Effect on Yield/Purity |

|---|---|---|

| Potassium carbonate ratio | 1.0 to 1.3 equivalents | Higher ratios favor cyclization |

| Temperature | 90–95°C | Optimal for intramolecular aldolization |

| Reaction time | 4–12 hours | Longer times increase conversion but may cause side reactions |

| Solvent | DMF or acetone | DMF improves solubility and reaction rate |

Mechanism of Cyclization

The cyclization proceeds via a base-catalyzed intramolecular aldol condensation of the ethyl 2-formyl-4-nitrophenoxyacetate intermediate. The mechanism involves:

- Deprotonation of the phenolic hydroxyl group

- Nucleophilic attack on the aldehyde carbonyl forming a hemiacetal intermediate

- Intramolecular cyclization with elimination of water to form the benzofuran ring system

The presence of the electron-withdrawing nitro group reduces the electrophilicity of the aldehyde, requiring optimized reaction conditions to achieve good yields.

Alternative Synthetic Routes

Other methods reported include:

- Use of diethyl bromomalonate: Reacting 5-nitrosalicylaldehyde with diethyl bromomalonate and potassium carbonate in acetone under reflux for 12 hours yields ethyl 5-nitrobenzofuran-2-carboxylate analogs, which can be adapted for the 4-nitro isomer with suitable starting materials.

- Hydrazine hydrate reaction: Ethyl nitrobenzofuran-2-carboxylates can be converted to carbohydrazide derivatives by refluxing with hydrazine hydrate in ethanol, facilitating further functionalization.

- Visible-light-mediated cyclization: Recent advances in benzofuran synthesis include radical-mediated cyclizations under visible light without metal catalysts, which may be adaptable for nitro-substituted benzofurans.

Summary of Key Preparation Data

| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| O-Alkylation of 2-hydroxy-4-nitrobenzaldehyde | Ethyl bromoacetate, K2CO3, acetone, reflux 4 h | 70–85 | — | Intermediate ethyl 2-formyl-4-nitrophenoxyacetate formed |

| Cyclization to benzofuran | K2CO3 (1.3 eq), DMF, 92–94°C, 4 h | 70–73 | 145–147 (analogous 5-nitro) | Base-catalyzed intramolecular aldol condensation |

| Hydrazide formation (optional) | Hydrazine hydrate, EtOH, reflux 2 h | 80–90 | — | For further derivatization |

Research Findings and Notes

- The presence of electron-withdrawing groups like nitro decreases the reactivity of the aldehyde, requiring longer reaction times or higher base equivalents.

- The cyclization step is sensitive to solvent choice; polar aprotic solvents like DMF enhance yields.

- Recrystallization from methanol or methanol/ether mixtures provides pure this compound as yellow crystals.

- Yields reported in literature vary between 52% to 85%, depending on exact conditions and substituents.

- The synthetic approach via ethyl 2-formylphenoxyacetates is versatile and allows for substitution pattern modifications on the benzofuran ring.

Q & A

Q. What are the key synthetic routes for Ethyl 4-nitrobenzofuran-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A common approach starts with functionalizing the benzofuran core via C–H arylation to introduce the nitro group at the 4-position, followed by esterification with ethyl chloroformate. Critical factors include:

- Catalysts : Pd(OAc)₂ for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituents .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro-group stability during nitration .

- Temperature : Controlled heating (80–120°C) minimizes side reactions like ester hydrolysis . Yields range from 40–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C) and aromatic protons (δ ~7.5–8.5 ppm in ¹H) split by the nitro group’s electron-withdrawing effect .

- IR Spectroscopy : Strong stretches for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 265.2 confirms the molecular formula C₁₁H₉NO₅ .

Q. How does the nitro group at the 4-position influence the compound’s reactivity?

The nitro group acts as a meta-directing, deactivating substituent, reducing electrophilic aromatic substitution (EAS) reactivity. However, it enhances:

- Oxidative Stability : Resistance to autoxidation due to electron withdrawal .

- Nucleophilic Aromatic Substitution (NAS) : Facilitates displacement under strong basic conditions (e.g., NaOH/EtOH) at elevated temperatures . Computational studies (e.g., DFT) reveal increased electrophilicity at the 2-carboxylate position, aiding in further functionalization .

Q. What are the solubility challenges, and how can purification be optimized?

The compound is sparingly soluble in water but dissolves in DCM, THF, and DMSO. Purification hurdles include:

- Byproduct Removal : Use of silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) .

- Crystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths and angles. For example:

- The nitro group’s O–N–O angle (~125°) and C–NO₂ bond length (~1.47 Å) confirm resonance stabilization .

- Twinning or disorder in crystals (common with nitro groups) requires iterative refinement using SHELXPRO to model anisotropic displacement parameters .

Q. What computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

- Fukui Functions : Identify nucleophilic (f⁻) and electrophilic (f⁺) sites. The 2-carboxylate oxygen shows high f⁻, making it reactive toward alkylation .

- HOMO-LUMO Gaps : Calculated gaps (~4.5 eV) suggest moderate stability under ambient conditions but susceptibility to UV-induced degradation .

- Solvent Effects : COSMO-RS models predict solvation free energies in DMSO, aiding reaction optimization .

Q. How can contradictory data on reaction mechanisms (e.g., nitration vs. ester hydrolysis) be resolved?

Contradictions arise from competing pathways under similar conditions. Methodological approaches include:

- Kinetic Isotope Effects (KIE) : Deuterated substrates differentiate between nitration (electrophilic) and ester hydrolysis (nucleophilic) mechanisms .

- In Situ Monitoring : ReactIR tracks nitro group formation (1520 cm⁻¹) and ester degradation (1720 cm⁻¹ decline) in real time .

- Control Experiments : Varying pH (acidic vs. basic) isolates dominant pathways .

Q. What strategies are used to evaluate the compound’s biological activity (e.g., enzyme inhibition)?

- Enzyme Assays : Dose-response curves (IC₅₀) against target enzymes (e.g., COX-2) using fluorogenic substrates .

- Molecular Docking : AutoDock Vina predicts binding modes; nitro group interactions with hydrophobic pockets improve affinity scores .

- Metabolic Stability : Microsomal incubation (e.g., rat liver microsomes) assesses CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.